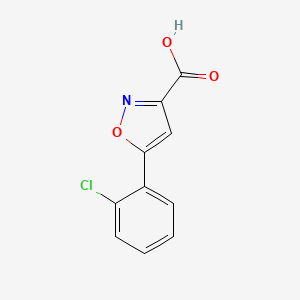

5-(2-Chlorophenyl)isoxazole-3-carboxylic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-(2-chlorophenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-7-4-2-1-3-6(7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPCZHXBSWBBCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360217 | |

| Record name | 5-(2-chlorophenyl)isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334017-34-4 | |

| Record name | 5-(2-chlorophenyl)isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

The biochemical properties of 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid are not well-studied. Isoxazoles are known to participate in various biochemical reactions. They can interact with enzymes, proteins, and other biomolecules, but the specific interactions of this compound are not documented.

Biologische Aktivität

5-(2-Chlorophenyl)isoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features an isoxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The molecular formula is , with a molecular weight of 223.61 g/mol. Its structure includes a chlorophenyl group at the 5-position and a carboxylic acid functional group at the 3-position, contributing to its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For example, compounds structurally similar to it have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The half-maximal inhibitory concentration (IC50) values for these derivatives range from 15.48 to 39.80 μg/ml, indicating potent anticancer properties .

- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, with some derivatives showing IC50 values as low as 7.8 μg/ml in antioxidant assays, suggesting strong antioxidant potential compared to standard controls .

- Antimicrobial Activity : Preliminary studies suggest that isoxazole derivatives possess antimicrobial properties, making them potential candidates for developing new antibacterial agents.

- Anti-inflammatory Activity : Isoxazole compounds have also been linked to anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

The mechanisms underlying the biological activities of this compound are still being elucidated. Initial findings suggest that it may inhibit specific enzymes associated with disease pathways, potentially leading to therapeutic benefits in cancer treatment and other conditions.

Interaction Studies

Research has focused on how this compound interacts with biological targets such as enzymes or receptors. For instance, enzyme inhibition studies indicate that certain derivatives can significantly reduce enzyme activity linked to tumor progression.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Isoxazole Ring : This is generally achieved through cyclization reactions involving appropriate precursors.

- Functionalization : The introduction of the chlorophenyl group and carboxylic acid functionality occurs through electrophilic aromatic substitution and subsequent reactions.

These synthetic routes highlight the compound's flexibility for further modification, allowing for the development of analogs with enhanced biological activity.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid | 33282-22-3 | 0.95 | Different chlorophenyl substitution |

| 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid | 925940-95-0 | 1.00 | Variation in chlorination position |

| 5-(2,4-Dichlorophenyl)isoxazole-3-carboxylic acid | 712348-40-8 | 0.94 | Multiple chlorine substitutions |

| Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate | 176593-36-5 | 0.94 | Methyl ester form instead of carboxylic acid |

This table illustrates the unique position of this compound within a broader class of isoxazole derivatives, emphasizing its distinct chlorination pattern and potential for specific biological applications.

Case Studies

Recent studies have focused on evaluating the anticancer efficacy of isoxazole derivatives in vitro:

- Cytotoxicity Assays : A series of isoxazole-amide derivatives were synthesized and tested against various cancer cell lines (MCF-7, HeLa). Among these, specific compounds showed IC50 values indicating potent anticancer activity.

- Cell Cycle Analysis : Certain derivatives induced cell cycle arrest at the G2/M phase in Hep3B cells, comparable to established chemotherapeutic agents like doxorubicin .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives of isoxazole compounds, including 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid. For instance, a series of isoxazole-amide derivatives were evaluated for their cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and Hep3B (liver cancer). Compounds derived from isoxazoles exhibited significant inhibitory effects, with some showing IC50 values as low as 15.48 μg/ml against HeLa cells .

1.2 Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, certain derivatives were found to delay the G2/M phase of the cell cycle, which is critical for cancer treatment strategies aimed at halting tumor growth .

Synthetic Applications

2.1 Synthesis of Isoxazole Derivatives

this compound serves as a versatile precursor in the synthesis of various isoxazole derivatives. These derivatives are synthesized through reactions involving nitrile oxides or other electrophiles, leading to compounds with diverse biological activities .

2.2 Metal-Free Synthesis Routes

Recent advancements have introduced metal-free synthetic routes for the preparation of isoxazoles, which reduce environmental impact and improve safety in chemical processes. This approach aligns with green chemistry principles and enhances the scalability of producing such compounds for pharmaceutical applications .

Biological Evaluation

3.1 Antioxidant Properties

In addition to anticancer activity, some derivatives of this compound have demonstrated antioxidant properties. For instance, specific isoxazole compounds were tested using the DPPH assay and showed promising results in scavenging free radicals, indicating their potential use in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Vorbereitungsmethoden

Cycloaddition of Alkynes with Nitrile Oxides

A common synthetic route for isoxazole derivatives involves the 1,3-dipolar cycloaddition of nitrile oxides to alkynes. For this compound, the alkyne bearing the 2-chlorophenyl group undergoes cycloaddition with a nitrile oxide intermediate, often generated in situ from aldoximes or hydroximoyl chlorides.

- Catalysts: Copper(I) or Ruthenium(II) catalysts are frequently employed to enhance regioselectivity and yield.

- Reaction Conditions: Typically performed in polar aprotic solvents under controlled temperature to optimize yield.

- Advantages: High regioselectivity, direct formation of the isoxazole ring, and adaptability to scale-up.

This method is analogous to the synthesis of 5-(4-chlorophenyl)isoxazole-3-carboxylic acid, as reported in related literature, and can be adapted for the 2-chlorophenyl isomer by substituting the appropriate alkyne precursor.

Lithiation and Carboxylation of 3-(2-Chlorophenyl)-5-chloroisoxazole

An alternative approach involves the lithiation of a 3-(2-chlorophenyl)-5-chloroisoxazole intermediate followed by carboxylation with carbon dioxide:

- Step 1: Treatment of 3-(2-chlorophenyl)-5-chloroisoxazole with a strong base such as n-butyllithium at low temperature to generate the lithio intermediate.

- Step 2: Bubbling carbon dioxide through the reaction mixture to introduce the carboxylic acid group at the 3-position.

- Yield: Reported yields for similar compounds are around 70-80%.

- Notes: This method allows selective functionalization at the 3-position and can be used to prepare various substituted isoxazole carboxylic acids.

Direct Synthesis from 3-(2-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic Acid

A patented method describes the synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid derivatives using bis(trichloromethyl) carbonate as a reagent:

- Process: Reacting 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid with bis(trichloromethyl) carbonate in the presence of a catalyst.

- Catalysts: Triethylamine, pyridine, or other nitrogenous bases.

- Solvents: Organic solvents such as tetrahydrofuran, ethyl acetate, benzene, toluene, or chlorobenzene.

- Conditions: Temperature range 20–130°C, reaction time 1–10 hours.

- Advantages: High yield, reduced waste, and improved safety compared to traditional methods involving sulfur oxychloride.

- Reaction Molar Ratios:

| Reactant | Molar Ratio Range |

|---|---|

| 3-(2-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid | 1 |

| Bis(trichloromethyl) carbonate | 0.34 – 0.8 |

| Catalyst (e.g., triethylamine) | 0.001 – 0.5 |

- Organic solvent consumption: 3–15 times the mass of the acid reactant.

This method is a useful alternative for preparing related isoxazole derivatives, which can be adapted for the target compound by modifying substituents accordingly.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cycloaddition of alkyne + nitrile oxide | Copper(I)/Ruthenium(II) catalyst, polar aprotic solvent, controlled temp | 70-85 | High regioselectivity, direct ring formation | Requires preparation of nitrile oxide |

| Lithiation + CO₂ carboxylation | n-Butyllithium, CO₂, low temp | ~80 | Selective carboxylation | Sensitive to moisture, air |

| Bis(trichloromethyl) carbonate reaction | Bis(trichloromethyl) carbonate, triethylamine catalyst, organic solvents, 20–130°C | High | High yield, low waste, safe | Requires handling of reactive carbonate |

Research Findings and Notes on Preparation

- Regioselectivity: The position of the carboxylic acid on the isoxazole ring is controlled by the choice of starting materials and reaction conditions, especially in lithiation methods where directed metalation occurs at the 3-position.

- Catalyst Selection: Nitrogen-containing bases such as triethylamine and pyridine are effective catalysts in carbonate-mediated syntheses, improving reaction rates and yields.

- Solvent Effects: Polar aprotic solvents favor cycloaddition and lithiation reactions, while aromatic solvents are suitable for carbonate reactions.

- Reaction Optimization: Temperature and molar ratios are critical parameters influencing yield and purity. For example, higher temperatures (up to 130°C) accelerate carbonate reactions but require careful control to avoid side reactions.

- Environmental and Safety Considerations: The bis(trichloromethyl) carbonate method reduces hazardous waste compared to traditional chlorination processes, enhancing production safety.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodology : The compound can be synthesized via condensation-cyclization of chalcone derivatives with diethyl oxalate. Key steps include:

Prepare 2,4-diketoester intermediates by reacting substituted benzaldehyde derivatives with diethyl oxalate in the presence of sodium ethoxide in dry hexane .

Cyclize the intermediate with hydroxylamine hydrochloride under pH-controlled conditions (acetic acid/sodium acetate buffer, pH 4) to favor nucleophilic attack at the most electrophilic carbon, ensuring regiospecific isoxazole ring formation .

Hydrolyze the ester group (e.g., using HCl in glacial acetic acid) to obtain the carboxylic acid derivative .

- Optimization : Adjust reaction time, temperature, and stoichiometry of hydroxylamine to improve yield. Monitor regiochemistry via NMR or HPLC to confirm product identity .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust. Avoid proximity to ignition sources due to potential flammability of isoxazole derivatives .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Protect from light and moisture to prevent hydrolysis or decomposition .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Structural Confirmation :

- NMR (¹H/¹³C): Assign peaks for the isoxazole ring (δ 6.5–8.5 ppm for aromatic protons) and carboxylic acid group (δ 10–13 ppm for -COOH) .

- FT-IR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .

- Purity Analysis :

- HPLC/UPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases .

- Mass Spectrometry : Confirm molecular ion ([M-H]⁻ at m/z 248.02) and fragmentation patterns .

Advanced Research Questions

Q. How does the 2-chlorophenyl substituent influence the regiospecificity of isoxazole ring formation during synthesis compared to other aryl groups?

- Mechanistic Insight : The electron-withdrawing chloro group enhances electrophilicity at the β-carbon of the diketone intermediate, directing hydroxylamine attack to form the 5-aryl-substituted isoxazole regioisomer. This contrasts with electron-donating groups (e.g., methoxy), which may shift reactivity to other positions .

- Experimental Validation : Compare reaction outcomes using substituted chalcones (e.g., 4-chloro vs. 4-methoxy) and analyze regioisomer ratios via LC-MS or 2D NMR .

Q. What strategies can be employed to resolve contradictions in reported physicochemical data (e.g., solubility, melting point) for halogenated isoxazole derivatives?

- Data Harmonization :

Standardized Protocols : Replicate measurements under controlled conditions (e.g., DSC for melting points, shake-flask method for solubility) .

Computational Modeling : Use COSMO-RS or DFT calculations to predict solubility parameters and compare with experimental data .

Meta-Analysis : Correlate substituent effects (e.g., halogen position) with trends in physicochemical properties across structurally analogous compounds .

Q. What methodologies are suitable for evaluating the potential polymorphic forms or salt derivatives of this compound?

- Polymorph Screening :

Solvent Recrystallization : Test polar (ethanol/water) vs. nonpolar (toluene) solvents to induce different crystal forms .

XRPD : Compare diffraction patterns of crystallized samples to identify distinct polymorphs .

- Salt Formation :

React with counterions (e.g., mesylate, hydrochloride) in ethanol/water mixtures under reflux.

Characterize salts via DSC (melting point shifts) and FT-IR (acid-base interaction peaks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.